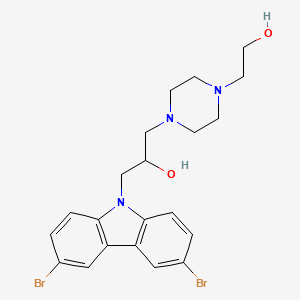
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C21H25Br2N3O2 and its molecular weight is 511.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol, commonly known as Wiskostatin, is a compound that has garnered attention due to its biological activity, particularly as a selective inhibitor of the N-WASP protein. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C17H18Br2N2O
- Molecular Weight : 426.15 g/mol
- CAS Number : 253449-04-6
Wiskostatin functions primarily as a selective inhibitor of N-WASP (Neuronal Wiskott-Aldrich Syndrome Protein), which is crucial for actin polymerization and cellular processes such as migration and phagocytosis. By inhibiting N-WASP, Wiskostatin disrupts actin-dependent cellular functions, leading to potential applications in controlling cell behaviors in various pathological conditions.
Inhibition of Actin Polymerization
Wiskostatin has been shown to inhibit actin polymerization by targeting the Arp2/3 complex, which is essential for the nucleation of new actin filaments. This inhibition can affect various cellular processes including:
- Cell Migration : Impairing the ability of cells to move, which is significant in cancer metastasis.
- Phagocytosis : Reducing the capacity of immune cells to engulf pathogens.
Anticancer Activity
Research indicates that Wiskostatin exhibits anticancer properties. A study highlighted its effectiveness against several cancer cell lines, demonstrating significant cytotoxic effects compared to control groups. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Tan et al. (2017) | Investigated the synthesis and biological activity of related carbazole derivatives, noting significant anticancer effects against multiple cancer cell lines (Hela, MCF7, HepG2) with IC50 values indicating potency. |
| ChemicalBook (2024) | Described Wiskostatin's role as a selective inhibitor of N-WASP and its impact on actin-dependent cellular functions. |
| PMC3315628 | Discussed G protein-coupled receptors and their interactions with compounds like Wiskostatin, emphasizing its role in modulating cellular signaling pathways. |
Structure-Activity Relationship (SAR)
The structure of Wiskostatin includes a dibromo-substituted carbazole moiety and a piperazine ring with a hydroxyl group. Studies suggest that modifications to these structures can enhance or reduce biological activity:
- Dibromo Substitution : Increases hydrophobic interactions, potentially enhancing membrane permeability.
- Piperazine Ring : Essential for receptor binding and biological activity.
Eigenschaften
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Br2N3O2/c22-15-1-3-20-18(11-15)19-12-16(23)2-4-21(19)26(20)14-17(28)13-25-7-5-24(6-8-25)9-10-27/h1-4,11-12,17,27-28H,5-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKIMWWXXERDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













